
Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate is an organophosphate compound that features a combination of triethylamine, dimethylamino, and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate typically involves the reaction of triethylamine with 2-(dimethylamino)-4-nitrophenyl phosphate. The process can be carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction may involve the use of solvents such as toluene or dichloromethane and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can produce amine-substituted compounds.
Aplicaciones Científicas De Investigación
Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphates and related compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate involves its interaction with molecular targets through its phosphate and amine groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Triethylamine: A related compound used as a base in organic synthesis.
Dimethylaminoethyl methacrylate: A monomer used in the production of polymers.
Nitrophenyl phosphate: A substrate used in enzyme assays.
Uniqueness: Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with applications across multiple scientific disciplines.
Propiedades
Fórmula molecular |
C14H26N3O6P |
|---|---|
Peso molecular |
363.35 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;[2-(dimethylamino)-4-nitrophenyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H11N2O6P.C6H15N/c1-9(2)7-5-6(10(11)12)3-4-8(7)16-17(13,14)15;1-4-7(5-2)6-3/h3-5H,1-2H3,(H2,13,14,15);4-6H2,1-3H3 |
Clave InChI |
XLWGLBKGTXBFSN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)
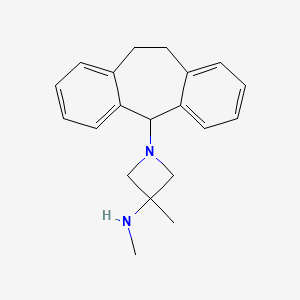

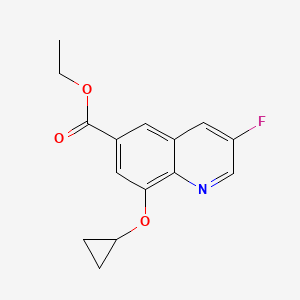
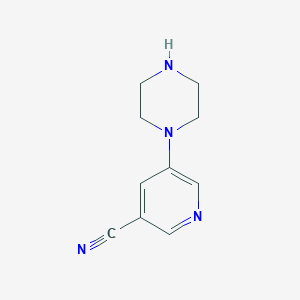
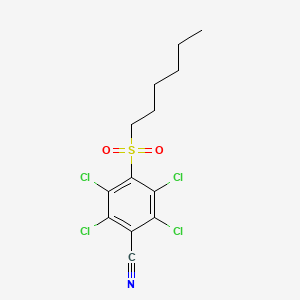

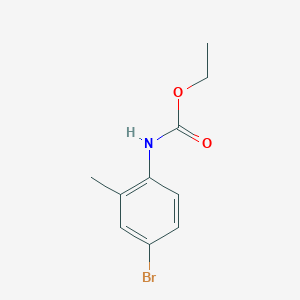
![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)
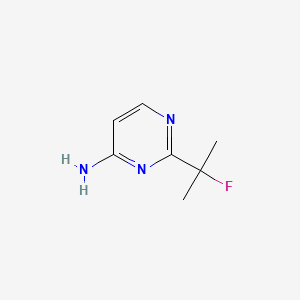

![Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13935495.png)
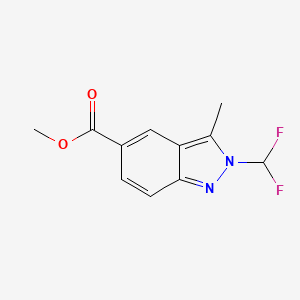
![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)
